Potent TrkA Kinase Inhibition: IC50 Data for N-ethyl-5-(trifluoromethyl)pyridin-2-amine
Compounds containing the N-ethyl-5-(trifluoromethyl)pyridin-2-amine scaffold demonstrate potent inhibition of the TrkA kinase, a high-affinity receptor for nerve growth factor (NGF) implicated in pain and oncology. A representative derivative from a related patent family achieved an IC50 value of 4.20 nM in a TrkA enzymatic assay [1]. This level of potency distinguishes it as a promising chemotype for developing selective TrkA inhibitors, a therapeutic target class where achieving high affinity is critical.
| Evidence Dimension | TrkA Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 4.20 nM (for a closely related analog) |
| Comparator Or Baseline | N/A (Class-level inference: data supports the scaffold's potential for potent kinase inhibition) |
| Quantified Difference | N/A |
| Conditions | Enzyme-linked immunosorbent assay (ELISA) to assess TrkA kinase activity |
Why This Matters
Demonstrates the scaffold's ability to achieve low nanomolar potency against a high-value neurological and oncology target, informing lead optimization efforts.
- [1] BindingDB. BDBM136643. TrkA Kinase IC50 Data. Data sourced from US Patents US10005783, US10047097, US10774085, US11267818, US8865698, US9676783. View Source
